Omoconazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of omoconazole involves the reaction of 2,4-dichlorophenylacetonitrile with 4-chlorophenol in the presence of a base to form an intermediate. This intermediate is then reacted with 1-(2-chloroethyl)imidazole under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Omoconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different antifungal properties .
Scientific Research Applications
Omoconazole has several scientific research applications:
Chemistry: Used as a model compound to study azole antifungal mechanisms.
Biology: Investigated for its effects on fungal cell membranes and ergosterol biosynthesis.
Medicine: Applied in the treatment of fungal infections and studied for potential new therapeutic uses.
Industry: Utilized in the formulation of antifungal creams and ointments
Mechanism of Action
Omoconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the cell membrane structure, leading to increased permeability and cell lysis .
Comparison with Similar Compounds
Miconazole: Another azole antifungal with a similar mechanism of action but different chemical structure.
Clotrimazole: Used to treat similar fungal infections but has a different pharmacokinetic profile.
Ketoconazole: Shares the same class but has broader applications in systemic fungal infections
Uniqueness of Omoconazole: this compound is unique due to its specific structural features, which provide a distinct spectrum of antifungal activity and pharmacokinetic properties. Its efficacy in treating certain resistant fungal strains makes it a valuable addition to the antifungal arsenal .
Properties
CAS No. |
105102-19-0 |
---|---|
Molecular Formula |
C20H17Cl3N2O2 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |
InChI Key |
JMFOSJNGKJCTMJ-ZHZULCJRSA-N |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Isomeric SMILES |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Key on ui other cas no. |
74512-12-2 |
Related CAS |
74299-76-6 (mononitrate) |
Synonyms |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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